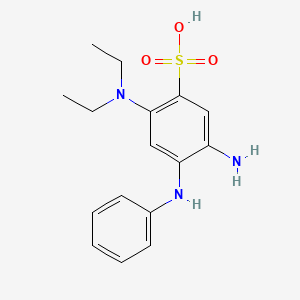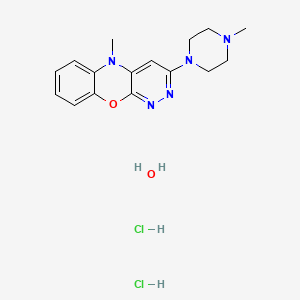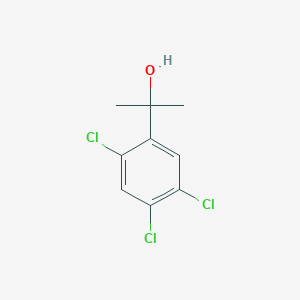
2-(2,4,5-Trichlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2,4,5-Trichlorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 62436-52-6. It has a molecular weight of 239.53 and its IUPAC name is 2-(2,4,5-trichlorophenyl)propan-2-ol .
Molecular Structure Analysis
The molecular structure of “2-(2,4,5-Trichlorophenyl)propan-2-ol” consists of a propan-2-ol group attached to a 2,4,5-trichlorophenyl group . The InChI code for this compound is 1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4,5-Trichlorophenyl)propan-2-ol” include its molecular weight (239.53) and its IUPAC name (2-(2,4,5-trichlorophenyl)propan-2-ol) . Other properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthetic Chemistry and Drug Development
Synthesis of 1,2,3-Triazole Derivatives
Research involving the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition highlights the potential of halogen-substituted triazoles in antifungal drug development. These compounds show promising antifungal activity against Candida species, indicating a pathway for future pharmaceutical advancements (Lima-Neto et al., 2012).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of chalcone derivatives and their crystal structures have been studied for potential biological activities. Such research underscores the importance of structural modification in enhancing bioactive properties of compounds, including antifungal and antimicrobial effects (Salian et al., 2018).
Material Science and Corrosion Inhibition
- Corrosion Inhibition of Metals: The study of triazole derivatives for corrosion inhibition reveals their efficacy in protecting metals in acidic media. This research is crucial for industrial applications where metal preservation is vital, demonstrating the chemical's role in extending the lifespan of metals (Lagrenée et al., 2002).
Environmental Science
- Oxidative Transformation of Environmental Contaminants: The investigation into the oxidative transformation of antibacterial agents by manganese oxides offers insights into environmental remediation techniques. This study helps understand how pollutants are degraded in natural settings, contributing to the development of more effective environmental cleanup strategies (Zhang & Huang, 2003).
Photocatalysis and Polymer Science
- Photoinduced Reactivity for Radical Polymerizations: Exploring the reactivity of compounds upon photolysis sheds light on their use in initiating radical polymerizations. This area of research has implications for materials science, particularly in developing new polymers with specific properties for industrial applications (Rosspeintner et al., 2009).
Antimicrobial Development
- Synthesis and Biological Properties of Derivatives: The synthesis and study of cathinone derivatives for biological properties emphasize the potential of these compounds in medicinal chemistry. Such research is foundational for developing new drugs with improved efficacy and reduced side effects (Papoyan et al., 2011).
properties
IUPAC Name |
2-(2,4,5-trichlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPGORCCJPPGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1Cl)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trichlorophenyl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

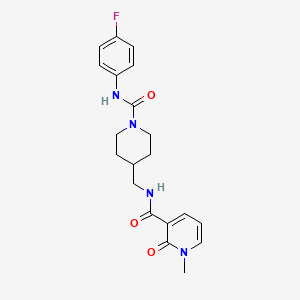
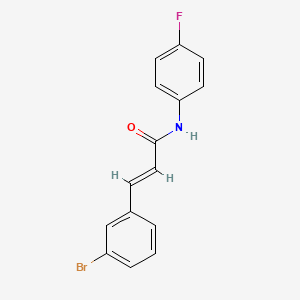
![1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2656453.png)
![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)
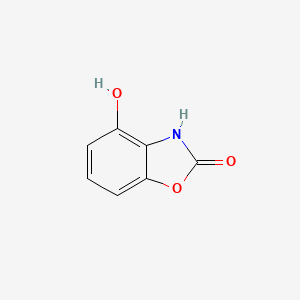
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2656457.png)
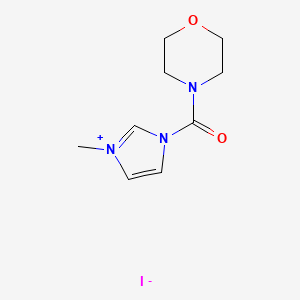
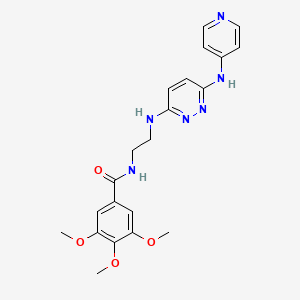
![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)
![Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B2656464.png)
